molecular formula C9H12ClNO3 B13977700 2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol CAS No. 343773-24-0

2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol

Cat. No.: B13977700
CAS No.: 343773-24-0
M. Wt: 217.65 g/mol
InChI Key: KEUSABAKZLTABU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol is an organic compound with a complex structure that includes an aminomethyl group, a chloro substituent, and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol typically involves multiple steps One common method starts with the chlorination of 3,6-dimethoxyphenol to introduce the chloro group at the 4-position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the chloro and methoxy groups, resulting in different chemical and biological properties.

    4-Chloro-3,6-dimethoxyphenol:

    2-(Aminomethyl)-4-chlorophenol: Lacks the methoxy groups, leading to different solubility and reactivity.

Uniqueness

2-(Aminomethyl)-4-chloro-3,6-dimethoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the phenol ring can influence its interactions with other molecules, making it a versatile compound for various applications.

Properties

CAS No.

343773-24-0

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

2-(aminomethyl)-4-chloro-3,6-dimethoxyphenol

InChI

InChI=1S/C9H12ClNO3/c1-13-7-3-6(10)9(14-2)5(4-11)8(7)12/h3,12H,4,11H2,1-2H3

InChI Key

KEUSABAKZLTABU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)CN)OC)Cl

Origin of Product

United States

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